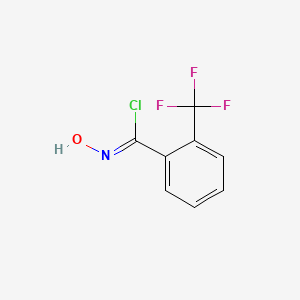

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a unique chemical compound with the empirical formula C8H5ClF3NO . It has a molecular weight of 223.58 . This compound is typically in solid form .

Molecular Structure Analysis

The SMILES string for this compound is Cl/C(C1=CC=CC=C1C(F)(F)F)=N/O . The InChI string is 1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7+ .Physical And Chemical Properties Analysis

This compound is a solid . The melting point is 80 - 82°C . The boiling point is predicted to be 280.4±50.0 °C .Applications De Recherche Scientifique

Chemical Synthesis :

- N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride has been utilized in the synthesis of complex chemical structures. For instance, it was involved in the synthesis of 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, a compound with a meticulously determined crystal structure, demonstrating its relevance in crafting intricate molecular architectures (Yu et al., 2004). Moreover, the title compound itself exhibits a Z configuration with respect to the C=N bond, highlighting its geometric specificity in chemical reactions (Liu et al., 2011).

Material Science :

- This compound plays a significant role in the development of novel materials. For instance, it's involved in the production of novel sulfonated thin-film composite nanofiltration membranes, crucial for water treatment and dye solution management. These membranes, characterized by improved water flux, are essential for sustainable water management strategies (Liu et al., 2012). Additionally, it's used in the synthesis of mononuclear Ru(III) complexes with potential applications in anticancer and antioxidant domains, further underscoring its versatility in material synthesis (Ejidike & Ajibade, 2016).

Catalysis and Organic Transformations :

- The compound is also prominent in catalysis, aiding in the selective aerobic oxidation of allylic and benzylic alcohols. This process is crucial in the transformation of primary and secondary alcohols into valuable chemical entities, demonstrating its role in facilitating complex chemical transformations (Shen et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

(1Z)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKICFEIYQLMRAK-QPEQYQDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)